![molecular formula C12H6ClF3N4S B3040604 3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine CAS No. 219688-79-6](/img/structure/B3040604.png)
3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine
Overview
Description
3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antibacterial and antifungal activities. Moreover, it has been found to have low toxicity in normal cells, indicating its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine in lab experiments is its relatively simple synthesis method. Moreover, its potential applications in various scientific fields make it a versatile compound for research. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for research on 3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine. One potential direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to explore its potential use as a fluorescent probe for detecting metal ions in biological samples. Moreover, it may be worthwhile to investigate the compound's potential interactions with other drugs and its efficacy in combination therapy. Finally, the development of more efficient synthesis methods for this compound may open up new avenues for research.
In conclusion, this compound is a versatile compound that has potential applications in various scientific fields. Its antitumor, anti-inflammatory, and antimicrobial activities make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and identify its molecular targets.
Scientific Research Applications
3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Moreover, it has also been studied for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
3-chloro-6-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4S/c13-10-3-4-11(18-17-10)20-7(8-2-1-5-21-8)6-9(19-20)12(14,15)16/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRBKCCUUYQYMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2C3=NN=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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